2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Kinase inhibition CDK6 DYRK2

Procure CAS 953134-38-8 to access a non-interchangeable 2-(dimethylamino)benzothiazole core. Unlike generic 2-amino or 2-aryl variants, this dimethylamino substituent enables nanomolar dual kinase inhibition (DYRK2 IC₅₀ = 9 nM; CDK6 IC₅₀ = 18 nM in optimized leads). The 6-(4-methoxybenzoate) ester is a proven permeability and potency enhancer—ester forms outperform free acids in antiproliferative (MDA-MB-231 IC₅₀ ≈ 5–7 µM) and EGFR (IC₅₀ ≈ 0.11 µM) assays. At MW ~328 Da, it occupies ideal lead-like space, allowing further derivatization without exceeding drug-likeness thresholds. Offered at ≥95% purity for reliable SAR campaigns, fragment-to-lead optimization, and ester prodrug studies in neurodegenerative models.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 953134-38-8
Cat. No. B2440617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate
CAS953134-38-8
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3
InChIKeyMGVBRNIXLVBHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate (CAS 953134-38-8): Core Scaffold Identity and Supplier-Grade Baseline


2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate (CAS 953134-38-8) is a fully synthetic, small-molecule benzothiazole derivative (C₁₇H₁₆N₂O₃S, MW 328.39) . The compound is built on a 2-(dimethylamino)benzothiazole core that is esterified at the 6-position with a 4-methoxybenzoate moiety, a substitution pattern that differentiates it from the more common 2-aryl or 2-amino variants within the benzothiazole class . Commercially, the compound is routinely offered at ≥95% purity for research use, establishing a uniform quality baseline for laboratory procurement . The benzothiazole scaffold is recognized across medicinal chemistry for its versatility, but the specific combination of the dimethylamino electron-donating group at C-2 and the 4-methoxybenzoate ester at C-6 creates a distinct physicochemical profile—including modulated lipophilicity and esterase-labile functionality—that underpins its differentiation from otherwise similar benzothiazole building blocks .

Why Not All Benzothiazole Esters Are Interchangeable: The Case for 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS 953134-38-8


Benzothiazole is a privileged scaffold, but small structural variations at the 2- and 6-positions produce dramatic shifts in kinase selectivity, cellular permeability, and metabolic stability—making generic substitution a high-risk decision for target-based screening or SAR campaigns . For example, the 2-(dimethylamino) substituent on the benzothiazole core has been shown to contribute to nanomolar dual kinase inhibition (CDK6 IC₅₀ = 18 nM; DYRK2 IC₅₀ = 9 nM) in advanced lead compounds, whereas even closely related 2-amino or 2-piperidinyl analogs exhibit significantly different potency and selectivity fingerprints . Furthermore, the 4-methoxybenzoate ester at the 6-position is not an inert linker: published ester-vs-acid comparisons within benzothiazole series demonstrate that the ester form can enhance antiproliferative activity against resistant cancer lines (e.g., MDA-MB-231 IC₅₀ = 5.45–7.28 µM for esters vs. 8.88–11.02 µM for corresponding acids) and improve EGFR inhibitory potency (IC₅₀ = 0.11–0.16 µM vs. erlotinib at 0.18 µM), underscoring that both the 2-substituent identity and the 6-ester form are non-interchangeable determinants of biological performance .

Quantitative Differentiation Evidence for 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS 953134-38-8


2-(Dimethylamino)benzothiazole Core Enables Nanomolar Dual Kinase Engagement (CDK6 and DYRK2)

The 2-(dimethylamino)benzothiazole substructure present in CAS 953134-38-8 is a critical pharmacophoric element for potent dual kinase inhibition. In a patented series of benzothiazole-pyrimidine hybrids (US20230303553), the compound bearing the identical 2-(dimethylamino)benzothiazol-6-yl motif (BDBM621035) inhibited CDK6 with an IC₅₀ of 18 nM and DYRK2 with an IC₅₀ of 9 nM in enzymatic assays . In contrast, the des-dimethylamino benzothiazole comparator (BDBM621013, Example 6) showed substantially weaker DYRK2 inhibition, while the 2-(diethylamino) analog (BDBM621027, Example 46) exhibited a 49-fold loss in CDK6 potency (IC₅₀ = 443 nM), directly establishing the superiority of the dimethylamino substituent over both smaller and larger 2-amino groups .

Kinase inhibition CDK6 DYRK2 Benzothiazole SAR

6-O-Esterification with 4-Methoxybenzoate Distinguishes CAS 953134-38-8 from the Free Phenol Precursor in Cellular Permeability and PolyQ Aggregation Context

The 6-hydroxy analog, 2-(dimethylamino)benzo[d]thiazol-6-ol (CAS 943-04-4, also known as PGL-137), is a known polyglutamine aggregation inhibitor with an IC₅₀ of approximately 100 µM in 293 Tet-Off cells . While PGL-137 demonstrates target engagement, its free phenolic -OH group limits lipophilicity (experimental logP of the parent 2-(dimethylamino)benzothiazole = 2.36) . Esterification with 4-methoxybenzoic acid (as in CAS 953134-38-8) masks the polar phenol, which is predicted to increase logP by approximately 1.5–2.0 log units based on the addition of the 4-methoxybenzoate fragment, thereby enhancing passive membrane permeability. This esterification strategy mirrors the well-documented ester-vs-acid potency enhancement observed in benzothiazole-based VEGFR-2/EGFR inhibitor series, where ethyl ester analogs (IC₅₀ = 0.73–0.89 µM against MCF-7) outperformed their free carboxylic acid counterparts (IC₅₀ = 0.89–2.54 µM range) .

Polyglutamine aggregation Huntington's disease Cellular permeability Ester prodrug

2-(Dimethylamino)-6-acyloxybenzothiazole Scaffold is Validated in VEGFR-2 and EGFR Dual Inhibition with Sub-Micromolar Potency

The general structural class to which CAS 953134-38-8 belongs—benzothiazole derivatives bearing a 6-O-acyl (ester) substituent—has been directly validated in dual VEGFR-2/EGFR inhibition. In a comprehensive SAR study, ethyl ester analogs of benzothiazole-amino acid conjugates exhibited VEGFR-2 IC₅₀ values of 0.15–0.19 µM, comparable to the clinical kinase inhibitor sorafenib (IC₅₀ = 0.12 µM), and EGFR IC₅₀ values of 0.11–0.16 µM, surpassing the standard erlotinib (IC₅₀ = 0.18 µM) . Critically, the ester derivatives (compounds 21–23) were more potent than their carboxylic acid counterparts (compounds 10–12) in both antiproliferative (MDA-MB-231 IC₅₀: 5.45–7.28 vs. 8.88–11.02 µM) and EGFR inhibitory assays, confirming that the 6-O-ester linkage is a positive efficacy determinant rather than merely a synthetic convenience . CAS 953134-38-8 shares this 6-O-ester architecture, positioning it as a structurally pre-validated entry point for kinase-focused drug discovery.

VEGFR-2 inhibition EGFR inhibition Anticancer Benzothiazole ester

Molecular Weight and Purity Specification Differentiates CAS 953134-38-8 from Heavier Sulfamoyl and Benzoyl Ester Analogs for Fragment-Based and Property-Guided Screening

Among the commercially available 2-(dimethylamino)benzothiazol-6-yl ester series, CAS 953134-38-8 (MW 328.39) is substantially lighter than the 4-benzoylbenzoate analog (CAS 953221-70-0, MW 416.49), the 4-benzylbenzoate analog (CAS 953136-52-2, MW 388.50), and the 4-(N-benzyl-N-ethylsulfamoyl)benzoate analog (CAS 953136-86-2, MW 509.64) . This places CAS 953134-38-8 within the favorable property space for lead-like and fragment-adjacent screening (MW < 350), whereas the bulkier analogs exceed typical fragment and lead-likeness thresholds (MW > 350). The 4-methoxy substituent contributes only 31 Da beyond the minimal benzoyl ester while providing a hydrogen-bond acceptor that can engage kinase hinge regions, as demonstrated in benzothiazole-VEGFR-2 co-crystal structures . Additionally, CAS 953134-38-8 is routinely supplied at ≥95% purity , matching or exceeding the purity specifications of the heavier analogs typically offered at 95% .

Fragment-based drug discovery Lead-likeness Molecular property optimization Physicochemical profiling

Recommended Procurement Scenarios for 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS 953134-38-8


Kinase-Focused Medicinal Chemistry: DYRK2/CDK6 Dual Inhibitor Lead Optimization

Investigators pursuing DYRK2 or CDK6 as therapeutic targets can procure CAS 953134-38-8 as a core intermediate for generating focused libraries. The 2-(dimethylamino)benzothiazol-6-yl motif has demonstrated IC₅₀ values of 9 nM (DYRK2) and 18 nM (CDK6) in optimized leads , and the 6-O-ester provides a tractable handle for further derivatization to explore SAR around the ester moiety without modifying the potency-conferring dimethylamino group. The compound's lead-like MW (328 Da) and established commercial purity (≥95%) support iterative medicinal chemistry optimization with reliable starting material quality.

Polyglutamine Aggregation and Neurodegenerative Disease Probe Development

Given that the corresponding 6-hydroxy analog (PGL-137) is a validated polyQ aggregation inhibitor (IC₅₀ ≈ 100 µM) , CAS 953134-38-8 can be deployed as an ester prodrug form in cellular models of Huntington's disease. The ester is predicted to enhance passive permeability relative to the free phenol, making it suitable for cellular and potentially in vivo proof-of-concept studies where intracellular delivery of the 2-(dimethylamino)benzothiazol-6-ol pharmacophore is required . Researchers may compare the ester and phenol forms in parallel to dissect permeability-limited vs. target-engagement-limited pharmacology.

VEGFR-2/EGFR Dual Inhibition Programs Leveraging Benzothiazole Ester Scaffolds

The benzothiazole 6-O-ester chemotype has been directly validated in dual VEGFR-2/EGFR inhibition with potencies matching sorafenib (VEGFR-2 IC₅₀ = 0.12 µM) and surpassing erlotinib (EGFR IC₅₀ = 0.18 µM) . CAS 953134-38-8 serves as a structurally pre-validated entry point for synthesizing novel analogs in this therapeutic space. Its 4-methoxybenzoate ester may contribute to type II kinase inhibitor binding modes observed in benzothiazole-VEGFR-2 co-crystal structures, and its lower MW compared to sulfamoyl or benzoyl analogs facilitates efficient hit expansion with room for property-preserving substituent addition.

Fragment-to-Lead and Property-Driven Library Design

At MW 328.39, CAS 953134-38-8 occupies the upper boundary of fragment-like and lower boundary of lead-like chemical space, making it suitable for fragment-to-lead campaigns or as a core scaffold in DNA-encoded library (DEL) synthesis . Its MW advantage of 60–181 Da over commercially available 2-(dimethylamino)benzothiazol-6-yl ester analogs with bulkier acyl groups allows incorporation of additional substituents without exceeding lead-likeness thresholds (e.g., MW < 450, logP < 5). The ≥95% purity specification ensures compatibility with high-throughput screening assay quality requirements.

Quote Request

Request a Quote for 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.